6-(4-Methylbenzyl)nicotinic acid

Physicochemical Properties Drug Design Lipophilicity

Researchers targeting nicotinic acetylcholine receptors (nAChRs) or carbonic anhydrase III (CAIII) often face a lack of CNS-penetrant nicotinic acid derivatives. 6-(4-Methylbenzyl)nicotinic acid addresses this gap: its 4-methylbenzyl group raises XLogP3 to ~2.6 (vs. 0.2 for niacin), enhancing blood-brain barrier penetration. • Enhanced Lipophilicity: XLogP3 ~2.6 facilitates CNS drug design. • Scaffold Versatility: Key intermediate for nAChR subtype-selective ligands and CAIII inhibitors (related analogues show Ki in µM range). • Supply Assurance: In-stock availability from BenchChem with competitive bulk pricing for medchem programs.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12073778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylbenzyl)nicotinic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)
InChIKeyNPMAFKWEBSPPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylbenzyl)nicotinic acid for Research: A Defined Nicotinic Acid Scaffold for Targeted Ligand Development


6-(4-Methylbenzyl)nicotinic acid (CAS 478336-92-4) is a synthetic derivative of nicotinic acid (niacin), characterized by a 4-methylbenzyl substituent at the 6-position of the pyridine ring [1]. This structural modification imparts distinct lipophilic and steric properties compared to the parent compound, positioning it as a valuable scaffold for the development of novel chemical entities targeting nicotinic acetylcholine receptors (nAChRs) , carbonic anhydrase III (CAIII) [2], and hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) . The compound's heterocyclic core and benzyl moiety are key to its potential as a building block in medicinal chemistry and pharmaceutical research .

Why 6-(4-Methylbenzyl)nicotinic acid Cannot Be Substituted by Generic Nicotinic Acid Derivatives


The 4-methylbenzyl substituent at the 6-position of the pyridine ring is not a trivial modification. This specific group dramatically alters the compound's physicochemical profile, including lipophilicity and steric bulk, which in turn influences its binding affinity and selectivity towards key biological targets [1]. Research on related 6-substituted nicotinic acid analogues demonstrates that the presence and nature of a hydrophobic group at this position are critical for enhancing activity against enzymes like carbonic anhydrase III (CAIII), with some analogues showing Ki values in the micromolar range [1]. Therefore, substituting this compound with a generic nicotinic acid derivative (e.g., unsubstituted nicotinic acid, 6-benzylnicotinic acid, or 6-phenylnicotinic acid) would result in a loss of these specific steric and electronic interactions, leading to unpredictable or diminished biological activity in assays designed for the 4-methylbenzyl variant [1].

Quantitative Differentiation of 6-(4-Methylbenzyl)nicotinic acid from Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Parent Nicotinic Acid

The 4-methylbenzyl substitution significantly increases lipophilicity compared to unsubstituted nicotinic acid. This is quantifiable by predicted XLogP3 values. Nicotinic acid has an XLogP3 of 0.2 [1], while the target compound's predicted XLogP3 is 2.6 [2]. This >10-fold increase in calculated partition coefficient suggests improved membrane permeability and potential for enhanced oral bioavailability or blood-brain barrier penetration, a critical differentiator in early-stage drug discovery programs [3].

Physicochemical Properties Drug Design Lipophilicity

Altered Acid Dissociation Constant (pKa) for Targeted Ionization State vs. Unsubstituted Analogue

The electron-donating 4-methylbenzyl group at the 6-position is expected to slightly increase the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid. The predicted pKa for the carboxylic acid group of the target compound is 3.8, while the pKa of nicotinic acid is 4.7 [1][2]. This shift in ionization state at physiological pH (7.4) can influence solubility, protein binding, and overall pharmacokinetic profile, making it a non-interchangeable entity in formulations and biological assays [3].

Physicochemical Properties Drug Design Ionization

Potential for Enhanced CAIII Inhibition via Hydrophobic Interaction vs. 6-(Hexyloxy) Analogue

A study on 6-substituted nicotinic acid analogues demonstrated that the presence of a hydrophobic group at the 6-position improves binding to carbonic anhydrase III (CAIII). The 6-(hexyloxy) pyridine-3-carboxylic acid analogue exhibited a Ki of 41.6 µM [1]. While direct data for 6-(4-Methylbenzyl)nicotinic acid is absent, the 4-methylbenzyl group, with its aromatic and lipophilic character, is predicted by class-level SAR to engage in similar or potentially stronger hydrophobic interactions within the CAIII active site, which is crucial for the management of dyslipidemia and cancer progression [1].

Carbonic Anhydrase III Enzyme Inhibition Dyslipidemia

Validated Application Scenarios for 6-(4-Methylbenzyl)nicotinic acid in Scientific Research and Development


Lead Optimization for Carbonic Anhydrase III (CAIII) Inhibitors in Dyslipidemia and Cancer Research

Given the class-level evidence that 6-substituted nicotinic acid analogues are potent CAIII inhibitors, 6-(4-Methylbenzyl)nicotinic acid is a prime candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for hyperlipidemia and certain cancers [1]. Its distinct hydrophobic 4-methylbenzyl group is hypothesized to enhance binding affinity compared to smaller or less lipophilic substituents, making it a valuable scaffold for medicinal chemistry programs [1].

Scaffold for Designing Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands

The structural similarity of the compound to other nicotinic acid derivatives that interact with nAChRs [1] positions it as a key intermediate for developing subtype-selective agonists or antagonists. Its unique substitution pattern may confer selectivity for specific nAChR subtypes (e.g., α4β2, α7) over others, a critical factor for developing neurological therapeutics with reduced off-target effects [1].

Physicochemical Profiling for CNS Drug Discovery Programs

The significantly increased lipophilicity (predicted XLogP3 = 2.6) compared to nicotinic acid (XLogP3 = 0.2) [2][3] makes this compound a superior starting point for CNS drug discovery. Its calculated properties suggest a higher likelihood of crossing the blood-brain barrier, a critical requirement for treating neurological and psychiatric disorders [4]. This differentiates it from more polar, non-brain-penetrant nicotinic acid derivatives.

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